Cas no 851804-31-4 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole)

2-{(2,5-ジメチルフェニル)メチルスルファニル}-1-(4-メチルベンゾイル)-4,5-ジヒドロ-1H-イミダゾールは、複雑な分子構造を持つ有機化合物です。この化合物は、イミダゾリン骨格にジメチルフェニルメチルチオエーテル基とパラメチルベンゾイル基が結合した特徴的な構造を有しています。高い化学的安定性と特異的な分子配向性を示し、医薬品中間体や機能性材料の合成において有用な前駆体としての応用が期待されます。特に、硫黄原子を含む官能基により、他の分子との選択的反応性が可能となる点が注目されます。精密有機合成における多様な修飾反応への適応性が、本化合物の主な利点です。

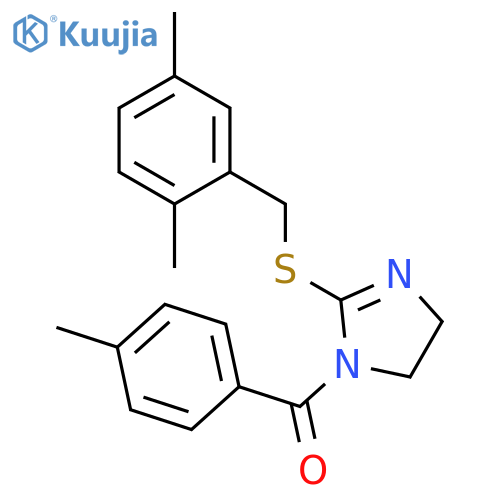

851804-31-4 structure

商品名:2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole

2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole

- (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

- Methanone, [2-[[(2,5-dimethylphenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl](4-methylphenyl)-

- 851804-31-4

- F0630-1115

- AKOS024589088

- [2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone

- 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole

-

- インチ: 1S/C20H22N2OS/c1-14-5-8-17(9-6-14)19(23)22-11-10-21-20(22)24-13-18-12-15(2)4-7-16(18)3/h4-9,12H,10-11,13H2,1-3H3

- InChIKey: GGTGHPYHCAKKCZ-UHFFFAOYSA-N

- ほほえんだ: C(N1C(SCC2=CC(C)=CC=C2C)=NCC1)(C1=CC=C(C)C=C1)=O

計算された属性

- せいみつぶんしりょう: 338.145

- どういたいしつりょう: 338.145

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 470

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58A^2

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 密度みつど: 1.15±0.1 g/cm3(Predicted)

- ふってん: 497.3±55.0 °C(Predicted)

- 酸性度係数(pKa): 1.88±0.60(Predicted)

2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0630-1115-5mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0630-1115-75mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0630-1115-2mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0630-1115-100mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0630-1115-20mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0630-1115-5μmol |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0630-1115-2μmol |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0630-1115-25mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0630-1115-30mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0630-1115-20μmol |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |

851804-31-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

851804-31-4 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬